Comparative In Vivo Efficacy of ZY-444 Versus Paclitaxel in a Breast Cancer Lung Metastasis Model
In a 4T1 orthotopic breast cancer mouse model evaluating lung metastasis, ZY-444 demonstrated superior efficacy compared to the standard-of-care chemotherapy paclitaxel at an equivalent dosage. At a dose of 5 mg/kg/day, ZY-444 achieved near-complete suppression of pulmonary metastatic nodules, an effect that was quantitatively superior to the same dose of paclitaxel [1].
| Evidence Dimension | In vivo inhibition of lung metastasis (nodule count) |
|---|---|
| Target Compound Data | Near-complete suppression (qualitative observation of marked reduction at 5 mg/kg/day) |
| Comparator Or Baseline | Paclitaxel (5 mg/kg/day) |
| Quantified Difference | ZY-444 efficacy markedly superior to paclitaxel at equivalent dose (exact nodule count not reported in abstract/summary) |
| Conditions | 4T1 murine orthotopic breast cancer model |
Why This Matters
This data positions ZY-444 as a superior tool for investigating the specific role of pyruvate carboxylase in metastatic colonization, offering greater in vivo resolution than a general cytotoxic agent.
- [1] Medical Research Summary (100biotech.com). ZY-444抗乳腺癌生长效果与乳腺癌一线药物紫杉醇相当,在5mg/kg/day剂量下几乎完全抑制乳腺癌的肺转移,药效明显优于同剂量的紫杉醇. View Source
